(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane
Overview
Description
(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane is a complex organic compound with the molecular formula C31H22NO2P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane typically involves the reaction of 2-nitrofluorene with triphenylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The process requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorenylidene derivatives.
Scientific Research Applications
(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to act as a ligand, forming complexes with metal ions and affecting their reactivity .
Comparison with Similar Compounds
Similar Compounds
(2-Nitro-9H-fluoren-9-ylidene)propanedinitrile: Similar in structure but with different substituents, leading to varied reactivity and applications.
(E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine: Another fluorenylidene derivative with distinct photophysical properties.
Uniqueness
(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane is unique due to its combination of a nitro group and a triphenylphosphane moiety.
Properties
IUPAC Name |
(2-nitrofluoren-9-ylidene)-triphenyl-λ5-phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22NO2P/c33-32(34)23-20-21-28-27-18-10-11-19-29(27)31(30(28)22-23)35(24-12-4-1-5-13-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYDJOMFMRSNNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290665 | |
Record name | (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7151-67-9 | |
Record name | NSC70223 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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